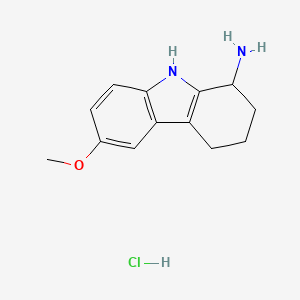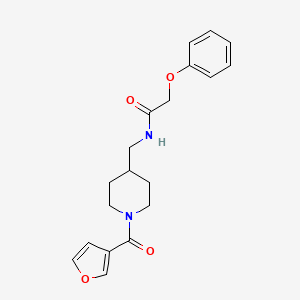
2,4-dimethyl-N-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "2,4-dimethyl-N-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide" is a member of the benzenesulfonamide family, which is known for its diverse biological activities. This particular compound is structurally related to various benzenesulfonamides that have been synthesized and studied for their potential as inhibitors of enzymes, receptors, and for their antimicrobial properties .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives typically involves the formation of a sulfonamide linkage between a sulfonate group and an amine. In the context of the provided papers, similar compounds have been synthesized by reacting substituted benzaldehydes with hydrazinobenzenesulfonamide or by interaction with chlorosulfonic acid . These methods could potentially be adapted for the synthesis of the compound , although the specific synthesis details for this compound are not provided in the data.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with various functional groups that can influence the compound's biological activity. X-ray crystallography has been used to determine the structure of related compounds, revealing the presence of intramolecular hydrogen bonds and the influence of steric hindrance on molecular conformation . These structural features are crucial for understanding the interaction of the compound with biological targets.
Chemical Reactions Analysis
Benzenesulfonamides can participate in various chemical reactions, including substitution reactions in aqueous solutions. The reactivity of these compounds is influenced by their steric and electronic properties, which can be studied through kinetic investigations . The specific chemical reactions that "2,4-dimethyl-N-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide" may undergo are not detailed in the provided papers, but it is likely that it shares similar reactivity patterns with its analogs.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamides, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different substituents can significantly affect these properties. For instance, the introduction of electron-donating or electron-withdrawing groups can alter the compound's acidity and reactivity . The exact properties of the compound would need to be determined experimentally, as they are not described in the provided data.
Scientific Research Applications
Photodynamic Therapy Applications
The synthesis and characterization of zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have been explored for their photophysical and photochemical properties. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them promising Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antifungal Activities
Several studies have reported the synthesis of pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties, demonstrating significant antimicrobial activity against various Gram-negative and Gram-positive bacteria, as well as antifungal activity against yeast-like fungi (Hassan, 2013). Another study synthesized pyrazolo[1,5-a]pyrimidine derivatives containing phenylsulfonyl moiety, showing effective antimicrobial activities exceeding the activity of reference drugs (Alsaedi, Farghaly, & Shaaban, 2019).
Synthesis of Heterocyclic Compounds
Research into synthesizing new azole, pyrimidine, pyran, and benzo/naphtho(b)furan derivatives incorporating thiazolo(3,2-a)benzimidazole moiety has been conducted. These compounds are potential precursors for further biological activity studies due to their diverse structural features (Farag et al., 2011).
Anti-Inflammatory and Anticancer Agents
A series of novel benzenesulfonamide derivatives has been synthesized and evaluated for their in vitro antitumor activity against HepG2 and MCF-7 cell lines. Some chlorinated compounds exhibited excellent antitumor activity, and further studies were carried out on these compounds to evaluate their potential interactions against specific cellular targets (Fahim & Shalaby, 2019).
Enzyme Inhibition and Molecular Docking Studies
The synthesis and characterization of new Schiff bases derived from sulfamethoxazole and sulfisoxazole have shown inhibitory effects on various enzyme activities, including cholesterol esterase and tyrosinase, suggesting potential therapeutic applications for diseases associated with these enzymes (Alyar et al., 2019).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2,4-dimethyl-N-[4-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O2S/c1-15-4-9-20(16(2)14-15)31(29,30)27-19-7-5-18(6-8-19)23-21-10-11-22(25-24-21)28-13-12-17(3)26-28/h4-14,27H,1-3H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCNWNGBYRBBLGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC(=N4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

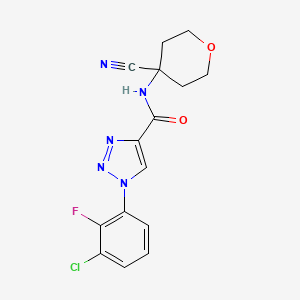
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(methylthio)benzamide](/img/structure/B2547830.png)
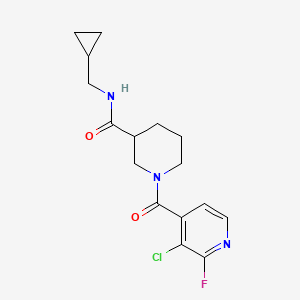

![N-(4-acetamidophenyl)-2-((4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide](/img/structure/B2547835.png)
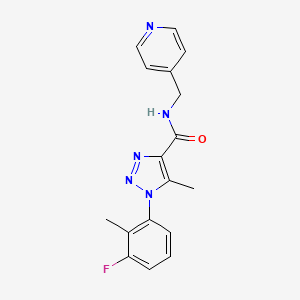

![8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride](/img/structure/B2547838.png)

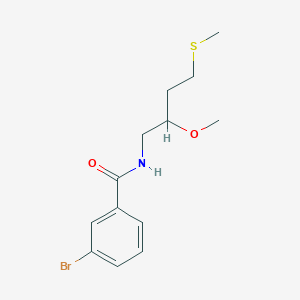
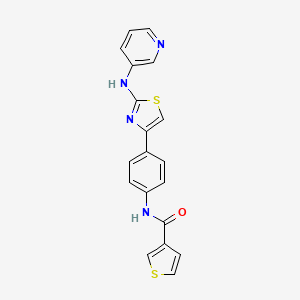
![2-((6-(4-methoxyphenyl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2547845.png)
